molecular formula C8H17Cl2N3 B3094161 [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride CAS No. 1255717-15-7

[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B3094161
CAS No.: 1255717-15-7
M. Wt: 226.14
InChI Key: VBKXCEYWEHQXDO-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as the purification of intermediates, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group and the amine functionality provides unique properties that can be exploited in various applications .

Properties

IUPAC Name

[3-(2-methylpropyl)imidazol-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7(2)5-11-6-10-4-8(11)3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKXCEYWEHQXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

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